molecular formula C16H12O13S2 B10849557 Isorhamnetin 3,7-di-O-sulfate

Isorhamnetin 3,7-di-O-sulfate

Cat. No.: B10849557
M. Wt: 476.4 g/mol
InChI Key: ROYNQIRDSFCDQL-UHFFFAOYSA-N
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Description

Isorhamnetin 3,7-di-O-sulfate: is a sulfated derivative of isorhamnetin, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Isorhamnetin itself is found in various plants, such as onions, almonds, and certain herbs. The sulfation of isorhamnetin enhances its solubility and bioavailability, making it a compound of interest in both scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isorhamnetin 3,7-di-O-sulfate typically involves the sulfation of isorhamnetin. This process can be achieved through several methods:

    Chemical Sulfation: This method involves the reaction of isorhamnetin with sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the flavonoid structure.

    Enzymatic Sulfation: Enzymatic methods use sulfotransferase enzymes to transfer sulfate groups to isorhamnetin. This method is more specific and environmentally friendly compared to chemical sulfation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Preparation: Extraction of isorhamnetin from plant sources or its synthesis from simpler precursors.

    Sulfation Reaction: Conducting the sulfation reaction in large reactors with controlled temperature and pH.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3,7-di-O-sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the sulfate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce isorhamnetin quinones, while reduction can regenerate isorhamnetin from its sulfated form.

Scientific Research Applications

Chemistry

    Antioxidant Studies: Its ability to scavenge free radicals and protect against oxidative stress is of significant interest.

    Analytical Chemistry: Used as a standard or reference compound in the analysis of flavonoids in plant extracts.

Biology

    Cell Culture Studies: Investigated for its effects on cell proliferation, apoptosis, and signaling pathways in various cell lines.

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in inflammation and cancer progression.

Medicine

    Anti-inflammatory: Its anti-inflammatory properties are explored for potential therapeutic use in conditions like arthritis and inflammatory bowel disease.

    Anticancer: Research focuses on its ability to inhibit cancer cell growth and induce apoptosis.

Industry

    Nutraceuticals: Incorporated into dietary supplements for its health benefits.

    Cosmetics: Used in skincare products for its antioxidant and anti-aging properties.

Mechanism of Action

The mechanism of action of isorhamnetin 3,7-di-O-sulfate involves several molecular targets and pathways:

    Antioxidant Activity: It neutralizes free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Pathways: Inhibits the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, and downregulates inflammatory cytokines.

    Apoptosis Induction: Activates apoptotic pathways in cancer cells, leading to programmed cell death.

    Signal Transduction: Modulates signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell survival, proliferation, and inflammation.

Comparison with Similar Compounds

Isorhamnetin 3,7-di-O-sulfate can be compared with other sulfated flavonoids and similar compounds:

    Quercetin 3,7-di-O-sulfate: Similar in structure but differs in the position of methoxy groups. This compound has a methoxy group at the 3’ position, which can influence its biological activity.

    Kaempferol 3,7-di-O-sulfate: Another sulfated flavonoid with different hydroxylation patterns, leading to variations in its antioxidant and anti-inflammatory properties.

    Rhamnetin 3,7-di-O-sulfate: Similar to isorhamnetin but with different methylation patterns, affecting its solubility and bioavailability.

Properties

Molecular Formula

C16H12O13S2

Molecular Weight

476.4 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3-sulfooxychromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C16H12O13S2/c1-26-11-4-7(2-3-9(11)17)15-16(29-31(23,24)25)14(19)13-10(18)5-8(6-12(13)27-15)28-30(20,21)22/h2-6,17-18H,1H3,(H,20,21,22)(H,23,24,25)

InChI Key

ROYNQIRDSFCDQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O

Origin of Product

United States

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